![molecular formula C17H12N4OS B2513618 N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1207023-07-1](/img/structure/B2513618.png)
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide, also known as PBTZ169, is a chemical compound that has been extensively studied for its potential as an anti-tuberculosis drug. This molecule belongs to the family of benzothiazole derivatives, which have shown promising results in the treatment of various diseases.
Scientific Research Applications
Antioxidant Activity
Compounds containing the thiazole ring have been found to exhibit antioxidant activity . As an antioxidant, this compound could help protect cells from damage caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This suggests that “N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide” could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole compounds have also been found to have anti-inflammatory effects . This means that they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been shown to have antimicrobial and antifungal properties . This suggests that “N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide” could potentially be used in the development of new antimicrobial and antifungal drugs.
Antiviral Activity
Compounds containing the thiazole ring have been found to exhibit antiviral activity . This suggests that this compound could potentially be used in the development of new antiviral medications.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic effects . This means that they could potentially be used in the treatment of cancer.
Neuroprotective Activity
Thiazole derivatives have been reported to have neuroprotective properties . This suggests that “N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide” could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease.
Anticonvulsant Activity
Thiazole compounds have also been found to have anticonvulsant effects . This means that they could potentially be used in the treatment of conditions characterized by seizures, such as epilepsy.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazoles, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-17(12-3-6-15-16(9-12)23-10-18-15)20-13-4-1-11(2-5-13)14-7-8-19-21-14/h1-10H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMPNCLKYRGCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide |
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